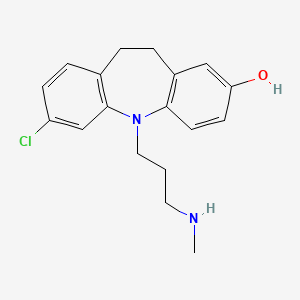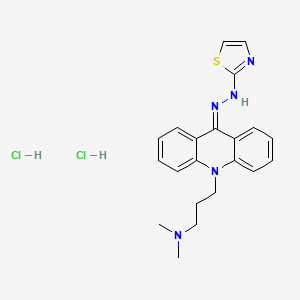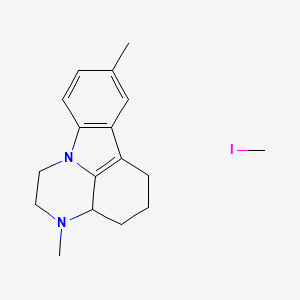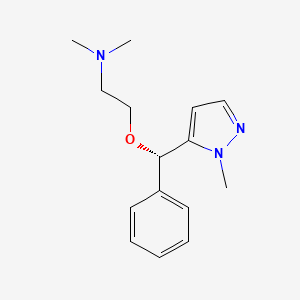![molecular formula C37H56Cl4N2O6 B12741617 2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine CAS No. 4834-49-5](/img/structure/B12741617.png)
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine (2:1) is a chemical compound formed by the combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and N-9-octadecenyl-1,3-propanediamine in a 2:1 ratio. 2,4-D is a well-known synthetic herbicide used for controlling broadleaf weeds, while N-9-octadecenyl-1,3-propanediamine is an amine compound often used in surfactants and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D compd. with N-9-octadecenyl-1,3-propanediamine involves the reaction of 2,4-dichlorophenoxyacetic acid with N-9-octadecenyl-1,3-propanediamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential use in biological assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the formulation of herbicides, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-D compd. with N-9-octadecenyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. 2,4-D acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. N-9-octadecenyl-1,3-propanediamine may enhance the compound’s effectiveness by improving its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
2,4-D compd. with N-oleyl-1,3-propanediamine (11): Similar in structure but with a different ratio of components.
Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with N-9-octadecenyl-1,3-propanediamine (11): Another related compound with a different chlorination pattern
Uniqueness
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine (2:1) is unique due to its specific ratio of components, which may confer distinct chemical and physical properties. This ratio can influence the compound’s solubility, stability, and overall effectiveness in various applications .
Properties
CAS No. |
4834-49-5 |
|---|---|
Molecular Formula |
C37H56Cl4N2O6 |
Molecular Weight |
766.7 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*9-5-1-2-7(6(10)3-5)13-4-8(11)12/h9-10,23H,2-8,11-22H2,1H3;2*1-3H,4H2,(H,11,12)/b10-9+;; |
InChI Key |
YZNGADVHKCALRL-TTWKNDKESA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















